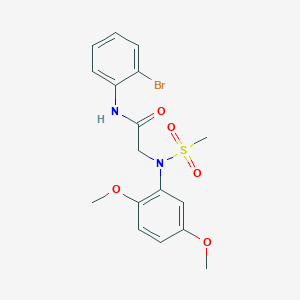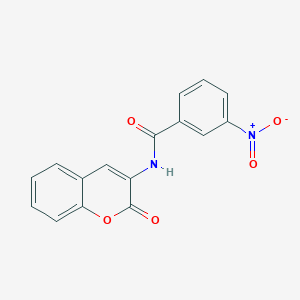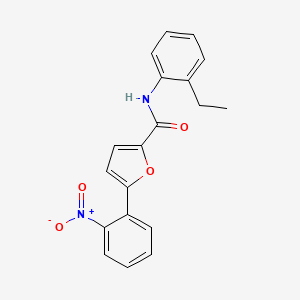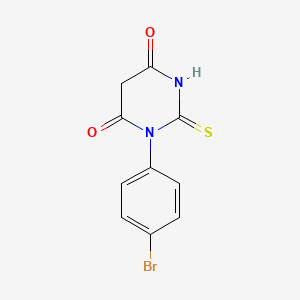![molecular formula C13H13ClF3NO B5799056 N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research. It is a selective antagonist of the μ-opioid receptor and has been found to have potential applications in the fields of pain management, addiction treatment, and neuroscience.
Mechanism of Action
CTAP acts as a competitive antagonist of the μ-opioid receptor, which means that it binds to the receptor and blocks the action of endogenous opioids such as endorphins and enkephalins. This results in a decrease in pain relief and a reduction in the rewarding effects of opioids, which makes it a potential treatment for opioid addiction.
Biochemical and Physiological Effects:
CTAP has been shown to have a variety of biochemical and physiological effects, including reducing pain sensitivity, decreasing the rewarding effects of opioids, and reducing the development of opioid tolerance and dependence. It has also been found to have potential applications in the treatment of other neurological disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTAP is its high selectivity for the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function and pharmacology. However, one limitation of CTAP is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CTAP, including investigating its potential applications in the treatment of opioid addiction, exploring its effects on other neurological disorders such as depression and anxiety, and developing new and improved synthesis methods to increase its solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of CTAP and its potential side effects.
In conclusion, CTAP is a valuable tool in scientific research and has potential applications in the fields of pain management, addiction treatment, and neuroscience. Its high selectivity for the μ-opioid receptor makes it a valuable tool for studying the receptor's function and pharmacology. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
CTAP can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using chromatography to obtain pure CTAP.
Scientific Research Applications
CTAP has been widely used in scientific research as a tool to investigate the μ-opioid receptor and its role in pain management, addiction, and other neurological disorders. It has been found to be a potent and selective antagonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function and pharmacology.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-10-6-5-9(13(15,16)17)7-11(10)18-12(19)8-3-1-2-4-8/h5-8H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGBHCRXRXPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)
![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)


![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)






![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)

